1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQJGRRARBKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the dichlorophenyl and methylpiperazinyl precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the compound, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives and analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
This compound has been investigated for its role as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structure suggests it may interact with specific biological targets, modulating their activity to achieve desired therapeutic effects.
Mechanism of Action:
The compound's mechanism of action involves binding to receptors or enzymes, potentially altering signaling pathways related to cell proliferation and apoptosis. For instance, studies have shown that similar compounds can act as inhibitors of protein kinases, which are crucial in cancer progression .
Case Studies:
- Cancer Research: In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have been shown to inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
- Neurological Disorders: Research indicates that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic profile for neurological applications .
Biological Research
Biological Target Interaction:
The compound is used in biological studies to understand its interactions with specific molecular targets. This includes its effects on neurotransmitter receptors and enzymes involved in metabolic pathways.
Experimental Applications:
- Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.
- Receptor Binding Studies: Binding affinity assays have been conducted to assess how well the compound interacts with various receptors, providing insights into its potential therapeutic uses.
Industrial Applications
Chemical Synthesis:
The compound's unique structure makes it a candidate for synthesis in pharmaceutical development. It can serve as a building block for creating more complex molecules with desirable pharmacological properties.
Material Science:
Research is ongoing into the use of this compound in developing new materials, particularly those that can be utilized in drug delivery systems or as part of novel therapeutic formulations.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogs: Piperidine/Piperazine Derivatives
The compound 3-(4-benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione (CAS 331759-53-6) shares the 3,4-dichlorophenyl group but replaces the 4-methylpiperazine with a 4-benzylpiperidine substituent . Key differences include:
- Molecular weight : 417.33 vs. 406.28 for the target compound.
- Synthetic flexibility : Piperazine derivatives are more amenable to protonation at physiological pH, which may improve interaction with charged biological targets.
Pharmacological Analogs: Indole-Based Pyrrolidine-2,5-diones
Derivatives such as 3-(1H-indol-3-yl)pyrrolidine-2,5-diones (e.g., compounds 4–12 in ) feature indole groups instead of aromatic chlorophenyl or piperazine moieties . These compounds were designed for dual 5-HT1A receptor and serotonin transporter (SERT) binding. In contrast:
- The target compound’s dichlorophenyl group may favor interactions with dopamine or adrenergic receptors due to halogen bonding.
- Methylpiperazine could confer selectivity over indole-based analogs, which rely on π-π stacking for receptor binding.
Pesticide-Related Pyrrolidine-2,5-diones
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a pesticide with a pyrrole-2,5-dione core . Unlike the target compound:
- Fluoroimide’s unsaturated pyrrole ring reduces conformational flexibility.
- The 4-fluorophenyl group lacks the basic nitrogen of methylpiperazine, limiting interactions with mammalian receptors.
Comparative Data Table
Biological Activity
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18Cl2N2O2
- Molecular Weight : 323.22 g/mol
- CAS Number : 5462-09-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for several enzymes and receptors involved in critical physiological processes.
Enzyme Inhibition
This compound has shown promising inhibitory effects against:
- Acetylcholinesterase (AChE) : Studies suggest that similar compounds in its class exhibit significant AChE inhibition, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
- Carbonic Anhydrase (CA) : The compound's structural analogs have demonstrated potent inhibition against human carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions like glaucoma and edema .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to this compound have exhibited cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess antibacterial and antifungal activities, suggesting a potential role in treating infections caused by resistant strains of bacteria .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on AChE Inhibition : A series of pyrrolidine derivatives were synthesized and tested for AChE inhibition. Compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects compared to standard drugs like Tacrine .
- Anticancer Activity Evaluation : In vitro studies on various cancer cell lines demonstrated that certain pyrrolidine derivatives could inhibit growth by inducing cell cycle arrest and apoptosis. For example, one study reported a significant reduction in viability (up to 80%) in breast cancer cells treated with a derivative of this compound .
Data Summary Table
Q & A
Q. What are the established synthetic routes for synthesizing 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, and what are their key reaction conditions and yields?
Answer: Synthesis typically involves multi-step organic reactions, such as:
- Cyclization : Formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives with substituted amines (e.g., 4-methylpiperazine) under reflux conditions in aprotic solvents like THF or DMF .
- Substitution : Introduction of the 3,4-dichlorophenyl group via nucleophilic aromatic substitution (SNAr) using a dichlorophenyl halide precursor. Catalysts like CuI or Pd-based complexes may enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%). Yields vary (40–70%) depending on reaction efficiency and intermediates’ stability .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dichlorophenyl aromatic protons at δ 7.2–7.8 ppm, piperazine methyl at δ 2.3 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-N stretching) validate the pyrrolidine-dione and piperazine moieties .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound, particularly in resolving low-yield intermediates?
Answer:
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) predict transition states and intermediates, identifying energy barriers in cyclization or substitution steps .
- Reaction Path Search : Algorithms (e.g., GRRM) explore alternative pathways, reducing reliance on trial-and-error. For example, solvent effects (dielectric constant) on SNAr reactions can be modeled to select optimal conditions .
- Machine Learning : Training models on similar compounds’ reaction data (e.g., substituent electronic effects) predicts optimal catalysts or temperatures, improving yields by 15–20% .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Answer:
- Dose-Response Studies : Standardize assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to confirm activity thresholds. Include positive controls (e.g., known kinase inhibitors) for comparability .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity toward suspected targets (e.g., serotonin receptors or kinases) .
- Meta-Analysis : Statistically aggregate data from independent studies (e.g., using ANOVA) to identify outliers caused by assay variability (e.g., pH, cell line differences) .
Q. What strategies improve stability and bioavailability of this compound in preclinical studies?
Answer:
- Salt Formation : Co-crystallization with HCl or sodium salts enhances aqueous solubility (e.g., from <0.1 mg/mL to ~2 mg/mL) .
- Prodrug Design : Modify the pyrrolidine-dione ring with ester groups, which hydrolyze in vivo to release the active compound, improving oral absorption .
- Microencapsulation : Use liposomal carriers or PLGA nanoparticles to protect against metabolic degradation in the liver, extending half-life by 3–5x .
Methodological Considerations
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Rational Substituent Variation : Systematically modify substituents (e.g., replace Cl with F on the phenyl ring, vary piperazine alkyl groups) and test against a panel of biological targets .
- High-Throughput Screening (HTS) : Use 96-well plates to assay 100+ derivatives for activity, leveraging robotic liquid handling and automated readouts (e.g., fluorescence-based assays) .
- QSAR Modeling : Train regression models on HTS data to predict activity based on descriptors (e.g., LogP, polar surface area), guiding future synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling : Measure plasma concentration-time curves to assess bioavailability differences. Poor absorption or rapid clearance may explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hepatic CYP450-mediated oxidation may deactivate the compound .
- Tumor Microenvironment Mimicry : Supplement in vitro assays with 3D cell cultures or hypoxia chambers to better replicate in vivo conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
